molecular formula C16H19ClN2O2S B8073088 AkaLumine hydrochloride

AkaLumine hydrochloride

Cat. No.: B8073088
M. Wt: 338.9 g/mol
InChI Key: PZCNKVAGZCXXHX-SSRSOBHISA-N
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Description

Fundamental Principles of Bioluminescent Reporter Systems

Bioluminescence imaging (BLI) relies on enzymatic reactions between luciferases and their substrates to produce light without external illumination. In firefly-derived systems, the enzyme luciferase oxidizes D-luciferin in the presence of ATP, magnesium ions, and oxygen, yielding oxyluciferin and photons at ~560 nm. However, this emission spectrum overlaps with hemoglobin and water absorption bands, limiting tissue penetration to superficial structures.

AkaLumine-HCl circumvents these barriers by shifting emission to the NIR window (670–680 nm), where biological tissues exhibit minimal absorbance. The reaction follows the same catalytic mechanism as native Fluc but produces a higher quantum yield due to the structural modifications in the luciferin backbone (Fig. 1). These modifications include extended conjugation and electron-withdrawing groups that red-shift the emitted photons while maintaining compatibility with wild-type Fluc.

Historical Development of Firefly Luciferin Analogues

The quest for red-shifted luciferins began in the early 2000s with analogues like aminoluciferin and CycLuc1, which offered modest improvements in wavelength (600–650 nm) but suffered from low solubility and rapid signal decay. CycLuc1, for instance, required concentrations up to 150 μM to match the signal intensity of 2.5 μM AkaLumine-HCl, complicating in vivo dosing.

AkaLumine-HCl emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing both emission wavelength and pharmacokinetics. By introducing a chloro-substituted benzothiazole moiety and a hydrophilic hydrochloride salt, developers achieved a compound with 60-fold greater brightness than D-luciferin at equivalent concentrations. This breakthrough was first reported in 2016 by Iwano et al., who demonstrated its utility in tracking metastatic lung tumors in mice.

Role of this compound in Modern Molecular Imaging

AkaLumine-HCl has become indispensable for preclinical imaging due to its unique advantages:

  • Deep-Tissue Penetration : In 8 mm-thick tissue phantoms, AkaLumine-HCl produced 8.3-fold higher signal retention compared to D-luciferin, enabling visualization of structures like the brain striatum and deep-seated tumors.
  • Low Substrate Requirements : Effective imaging doses range from 30–75 nmol/g in rodents, minimizing metabolic burden and off-target effects.
  • Dual-Imaging Compatibility : Sequential administration of D-luciferin and AkaLumine-HCl allows longitudinal studies in the same subject, as demonstrated in metastatic cancer models.

These attributes have spurred its adoption in cutting-edge applications such as real-time neuronal activity monitoring and single-cell tracking in freely moving primates.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCNKVAGZCXXHX-SSRSOBHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Starting Materials

The synthesis begins with AkaLumine , a hydrophobic luciferin analogue featuring a thiazoline moiety and a substituted benzothiazole group. The hydrochloride salt is formed via acidification with 4 M HCl in dioxane , followed by purification to isolate the crystalline product. Key steps include:

  • Acidification :

    • AkaLumine (20 mg, 0.066 mmol) is suspended in dioxane.

    • 4 M HCl in dioxane (0.5 mL) is added, inducing protonation of the tertiary amine group.

    • The mixture is vortexed for 10 minutes to ensure complete reaction.

  • Purification :

    • The suspension is centrifuged to separate the precipitate from unreacted reagents.

    • The solid is washed three times with ethyl acetate to remove organic impurities.

    • The product is dried under vacuum to yield AkaLumine-HCl as a light purple solid (85% enantiomeric excess).

Table 1: Synthesis Parameters for AkaLumine-HCl

ParameterValueSource
Starting materialAkaLumine (free base)
Acid reagent4 M HCl in dioxane
Reaction time10 minutes (vortexing)
Yield85% (0.059 mmol from 0.066 mmol)
Purity (HPLC)80+% (D-form)

Structural and Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) :

  • δ 7.67 (dd, J = 14.9, 11.5 Hz, 1H)

  • δ 7.59 (d, J = 9.16 Hz, 2H)

  • δ 7.38 (d, J = 15.1 Hz, 1H)

  • δ 7.19 (dd, J = 8.7, 2.3 Hz, 1H)

Infrared (IR) spectroscopy confirms the presence of hydrochloride salt via N-H and C-Cl stretches.

Solubility and Stability

AkaLumine-HCl exhibits >40 mM solubility in water , a 20-fold improvement over the parent compound. Stability studies show:

  • Serum half-life : ~40 minutes in murine models.

  • Thermal stability : Stable for >6 months at -80°C under argon.

Comparative Analysis with Alternative Synthetic Routes

Recent efforts to optimize luciferin analogues have explored alternative starting materials, such as 2-aminothiazole derivatives (e.g., compounds 1–5). However, only two derivatives demonstrated practical utility, underscoring the efficiency of the HCl salt formation method.

Table 2: Key Advantages of AkaLumine-HCl Synthesis

FeatureAkaLumine-HClAlternative Routes
Solubility40 mM in water<2 mM (unmodified analogues)
Reaction yield85%30–50%
Enantiomeric purity85% eeNot reported
ScalabilityGram-scale demonstratedMilligram-scale only

Chemical Reactions Analysis

Types of Reactions

TokeOni undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

In Vivo Bioluminescence Imaging

AkaLumine-HCl is primarily used in BLI to visualize biological processes in live animals. Its high solubility (up to 40 mM) and enhanced light emission make it particularly effective for tracking tumor growth, metastasis, and other physiological processes.

  • Sensitivity in Tumor Detection : Studies have shown that AkaLumine-HCl provides a 3.3-fold increase in detection sensitivity for disseminated cancer cells compared to CycLuc1, a commonly used luciferin derivative. This increased sensitivity is crucial for early-stage tumor detection, where small tumor masses can be challenging to visualize .
  • Longitudinal Studies : AkaLumine-HCl has been utilized in longitudinal studies to monitor therapeutic responses in glioma models. The high signal strength allows researchers to track changes over time, providing insights into treatment efficacy .

Gene Expression Analysis

The AkaLumine-Akaluc system enables researchers to analyze gene expression with high sensitivity. The Akaluc enzyme, engineered through directed evolution, catalyzes the reaction with AkaLumine-HCl more efficiently than traditional luciferases.

  • Deep Tissue Imaging : The combination of Akaluc and AkaLumine-HCl has been demonstrated to improve the visualization of luminescent signals from deep tissues, such as the brain and lungs. This capability is particularly beneficial for studying gene expression in small numbers of cells or deep tissue structures .

Monitoring Cellular Processes

AkaLumine-HCl is also used to monitor cellular processes such as metabolism and signaling pathways in real-time.

  • Cell Tracking : In experiments with genetically modified organisms like Drosophila, AkaLumine-HCl has been shown to provide continuous luminescence measurements, allowing researchers to track cellular behaviors over extended periods .

Case Studies

Several case studies highlight the effectiveness of AkaLumine-HCl:

  • Tumor Imaging : In a study involving lung metastasis models, mice injected with AkaLumine-HCl showed significantly higher bioluminescent signals compared to those receiving D-luciferin, demonstrating its potential as a preferred substrate for BLI in cancer research .
  • Therapeutic Monitoring : In glioma models treated with chemoradiation therapy, the use of AkaLumine-HCl allowed researchers to observe improved survival rates and treatment responses through enhanced imaging capabilities .

Mechanism of Action

TokeOni exerts its effects through bioluminescence, a process in which the compound emits light upon reacting with firefly luciferase in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction involves the oxidation of TokeOni, resulting in the release of photons at a wavelength of 677 nm. This NIR emission allows for deep tissue imaging with high sensitivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Properties and Mechanism

Compound Structure Class Key Enzymatic Partner Km (μM) Emission Wavelength (nm) Water Solubility (mM)
AkaLumine hydrochloride Luciferin analog AkaLuc 2.06 677 (NIR) 147.56
D-luciferin Native luciferin Firefly luciferase 3.6–13 560 (visible) 14.7
CycLuc1 Cyclic luciferin analog Firefly luciferase 0.3 610 (red) 5.0
CFz Furimazine derivative NanoLuc/Antares N/A 460 (blue) 100+
  • This compound ’s NIR emission minimizes tissue absorption and autofluorescence, achieving 3.3-fold higher sensitivity than CycLuc1 in detecting metastatic lung cancer cells in mice .
  • D-luciferin suffers from rapid signal decay and poor tissue penetration due to its visible light emission .
  • CFz, optimized for NanoLuc-based systems, provides ~6.5-fold higher brightness than prior NanoLuc substrates but operates in the blue spectrum, limiting deep-tissue utility .

In Vitro and In Vivo Performance

Parameter This compound D-luciferin CycLuc1 Antares-CFz
Peak Signal (In Vitro) Saturated at 2.5 μM No saturation at 250 μM No saturation at 250 μM N/A
Signal Duration >1 hour (sustained) <30 minutes ~1 hour ~20 minutes
In Vivo Sensitivity 8.1× higher vs. D-luciferin Baseline 3.3× lower vs. AkaLumine Matches AkaLumine at 1.3 µmol dose, 3× brighter at 3 µmol
Administration Route Oral, IV, IP IP, IV IP IP, retro-orbital
  • This compound produces sustained signals suitable for longitudinal studies, such as tracking neuronal activity in awake, freely moving mice .
  • Antares-CFz achieves comparable brightness to AkaLumine at lower doses (1.3 µmol) but requires retro-orbital injection for brain imaging, which is less practical than AkaLumine’s IV or IP routes .

Key Advantages and Limitations

This compound

  • Advantages :
    • Superior tissue penetration due to NIR emission .
    • High solubility and stability in aqueous solutions .
    • Compatible with oral administration, enabling stress-free longitudinal studies in rodents .
  • Limitations :
    • Requires co-expression of engineered AkaLuc enzyme .
    • Signal variability under sensory stimulation due to hemodynamic effects .

Competitors

  • D-luciferin: Limited by rapid signal decay and visible light emission .
  • CycLuc1 : Poor solubility and lower sensitivity in vivo .
  • Antares-CFz: Optimal for NanoLuc systems but lacks NIR capabilities .

Biological Activity

AkaLumine hydrochloride, a synthetic luciferin analogue, has emerged as a significant tool in bioluminescence imaging (BLI) due to its enhanced properties compared to traditional luciferins. This article delves into its biological activity, focusing on its mechanisms, applications, and comparative advantages in various research settings.

Overview of this compound

This compound is designed to improve the sensitivity and specificity of bioluminescence assays. Its primary application lies in in vivo imaging, particularly in deep tissues where traditional luciferins struggle to provide adequate signal due to limited penetration and solubility issues.

AkaLumine functions by interacting with engineered luciferases, notably Akaluc, which was developed through directed evolution. This interaction produces bioluminescence in the near-infrared (NIR) spectrum, specifically around 677 nm, facilitating deeper tissue imaging and better signal detection.

Key Properties

  • Solubility : High solubility in aqueous solutions (up to 40 mM) allows for versatile applications in biological systems.
  • Sensitivity : this compound exhibits a Km value of 2.06 μM for recombinant firefly luciferase (Fluc), indicating high affinity and sensitivity for bioluminescence detection .
  • Tissue Penetration : Studies show that AkaLumine-HCl provides significantly better tissue penetration than D-luciferin or CycLuc1, with up to 60-fold improvements in signal intensity under similar conditions .

Comparative Analysis of Bioluminescence Agents

The following table summarizes the comparative effectiveness of this compound against other luciferins:

PropertyThis compoundD-luciferinCycLuc1
Km (μM)2.06Not specifiedNot specified
Maximum Emission Wavelength (nm)677~560~600
Solubility (mM)>40<1Not specified
Signal Penetration5-8.3 times higherBaselineBaseline
Optimal Concentration (μM)2.5150Variable

Case Studies and Research Findings

  • In Vivo Imaging Efficiency :
    • A study demonstrated that using the AkaLumine-Akaluc system resulted in a bioluminescence signal that was over 1000 times stronger than traditional systems when applied to mouse models . The enhanced signal allowed researchers to visualize cellular processes in real-time within deep tissues like the brain.
  • Cancer Cell Detection :
    • Research indicated that this compound improved detection sensitivity of disseminated cancer cells in lung models by 3.3-fold compared to CycLuc1 . This increased sensitivity is crucial for early cancer detection and monitoring treatment responses.
  • Neuronal Imaging :
    • In studies involving Drosophila models, AkaLumine administration resulted in significantly higher luminescent signals from neurons compared to conventional systems, showcasing its potential for neurobiological research . The luminescence peaked within hours after administration, indicating a rapid response suitable for dynamic studies.

Q & A

Q. What is the Km value of AkaLumine hydrochloride for recombinant Fluc protein, and how is this parameter determined experimentally?

this compound exhibits a Km value of 2.06 μM for recombinant firefly luciferase (Fluc), indicating its substrate binding efficiency. This is determined via enzyme kinetics assays, where varying substrate concentrations are tested in vitro, and bioluminescence intensity is measured over time. The Km is calculated using the Michaelis-Menten equation, with data normalized to control substrates like D-luciferin. Validation includes comparison with Lineweaver-Burk plots to ensure linearity .

SubstrateKm (μM)Reference
AkaLumine HCl2.06Kuchimaru et al. (2016)
D-luciferin3.5–12Literature range
CycLuc1~1.5Comparative studies

Q. What are the optimal storage conditions and solubility parameters for preparing this compound solutions?

this compound is highly soluble in water (50 mg/mL, 147.56 mM) and DMSO (25 mg/mL, 73.78 mM). Stock solutions should be prepared in sterile, light-protected vials and stored at -20°C under nitrogen to prevent oxidation. For in vivo use, reconstitute in isotonic buffers (e.g., PBS) with brief sonication (10–15 sec) to ensure homogeneity. Avoid repeated freeze-thaw cycles, as instability in solution can reduce signal fidelity .

Advanced Research Questions

Q. How does this compound enhance bioluminescence signal penetration in deep-tissue imaging compared to traditional substrates?

AkaLumine emits near-infrared (NIR) bioluminescence (peak ~677 nm), which penetrates tissues more effectively than visible light from D-luciferin (~560 nm). Its modified molecular structure increases photostability and reduces scattering. In murine lung metastasis models, AkaLumine yields a 3.3-fold higher detection sensitivity than CycLuc1, attributed to improved solubility and prolonged emission kinetics. Methodologically, use a cooled CCD camera with 650–700 nm filters to optimize signal-to-noise ratios .

Q. What experimental design considerations are critical for longitudinal neuronal activity studies using this compound?

Key steps include:

  • Viral delivery : Inject adeno-associated viruses (AAVs) encoding Akaluc (a modified luciferase) into target brain regions.
  • Dosing : Administer this compound via drinking water (5 mM) or intraperitoneal injection (5–10 mg/kg).
  • Imaging : Use time-lapse videography with a high-sensitivity EM-CCD camera to capture signals from as few as 49 neurons . Ensure minimal anesthesia to avoid motion artifacts .

Q. How can researchers resolve discrepancies between in vitro and in vivo bioluminescence data when using this compound?

Discrepancies often arise from:

  • Pharmacokinetics : In vivo clearance rates (e.g., renal excretion) may reduce effective substrate concentrations.
  • Tissue heterogeneity : Use compartmental modeling to account for diffusion barriers in organs like the brain.
  • Signal normalization : Calibrate in vitro data with luciferase-expressing cell lines (e.g., MDA-MB-231/Luc) and validate via ex vivo organ imaging .

Q. What strategies improve the quantum yield (QY) and spectral stability of this compound under varying pH conditions?

AkaLumine’s QY (~0.3%) is pH-sensitive. To stabilize emission:

  • Buffer optimization : Use HEPES (pH 7.4) or Tris-HCl (pH 8.0) to maintain alkaline conditions.
  • Co-substrate addition : Include ATP (1–5 mM) and Mg²⁺ (2–5 mM) to enhance enzymatic turnover.
  • Spectral unmixing : Apply algorithms to distinguish AkaLumine’s NIR signal from autofluorescence in live-animal imaging .

Methodological Notes

  • Contradiction management : If in vitro signals plateau at 2.5 μM while in vivo doses require higher concentrations, adjust for protein binding and tissue partitioning .
  • Ethical compliance : Follow institutional guidelines for viral vector use and longitudinal imaging in non-human primates (e.g., marmosets) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AkaLumine hydrochloride
Reactant of Route 2
Reactant of Route 2
AkaLumine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.